molecular formula C20H16ClFN2O2 B4521315 N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE

N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE

Cat. No.: B4521315
M. Wt: 370.8 g/mol
InChI Key: XDLSRLWFUXBLCX-UHFFFAOYSA-N
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Description

N-[(2-Chloro-6-fluorophenyl)methyl]-4-methoxy-N-(pyridin-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzamide core substituted with chloro, fluoro, methoxy, and pyridinyl groups

Scientific Research Applications

N-[(2-Chloro-6-fluorophenyl)methyl]-4-methoxy-N-(pyridin-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chloro-6-fluorophenyl)methyl]-4-methoxy-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 2-aminopyridine.

    Substitution Reactions: The chloro and fluoro substituents are introduced through electrophilic aromatic substitution reactions. For instance, chlorination can be achieved using chlorine gas or sulfuryl chloride, while fluorination can be performed using reagents like Selectfluor.

    Coupling Reactions: The final step involves coupling the substituted benzamide with 2-chloro-6-fluorobenzyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chloro-6-fluorophenyl)methyl]-4-methoxy-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Mechanism of Action

The mechanism of action of N-[(2-Chloro-6-fluorophenyl)methyl]-4-methoxy-N-(pyridin-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. For example, it may act as an inhibitor of specific kinases or other enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)pyridin-2-yl)benzamide: Shares a similar benzamide core but with different substituents.

    2-(6-Chloro-3-{[2,2-difluoro-2-(1-oxido-2-pyridinyl)methyl]amino}phenyl)-N-(pyridin-2-yl)benzamide: Contains similar functional groups but with variations in the substitution pattern.

Uniqueness

N-[(2-Chloro-6-fluorophenyl)methyl]-4-methoxy-N-(pyridin-2-yl)benzamide is unique due to its specific combination of chloro, fluoro, methoxy, and pyridinyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.

Properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-4-methoxy-N-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O2/c1-26-15-10-8-14(9-11-15)20(25)24(19-7-2-3-12-23-19)13-16-17(21)5-4-6-18(16)22/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLSRLWFUXBLCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=C(C=CC=C2Cl)F)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE
Reactant of Route 2
N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE
Reactant of Route 3
Reactant of Route 3
N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE
Reactant of Route 5
N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE
Reactant of Route 6
N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE

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